Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-

EAAT2 GLT‑1 glutamate transporter

The target compound is the single stereoisomer (1R,2R,3R,4S,6S)-rel‑3‑aminotricyclo[2.2.1.0²,⁶]heptane‑1,3‑dicarboxylic acid (CAS 482373‑29‑5), widely referenced as WAY‑855. It belongs to the class of tricyclic amino‑acid‑based excitatory amino acid transporter (EAAT) inhibitors.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B12301898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1C2CC3(C1C3C2(C(=O)O)N)C(=O)O
InChIInChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)
InChIKeyKETJIAAJBCULKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Technical Brief: WAY‑855 (Tricyclo[2.2.1.0²,⁶]heptane‑1,3‑dicarboxylic acid, 3‑amino‑) – Product Identity & Core Properties


The target compound is the single stereoisomer (1R,2R,3R,4S,6S)-rel‑3‑aminotricyclo[2.2.1.0²,⁶]heptane‑1,3‑dicarboxylic acid (CAS 482373‑29‑5), widely referenced as WAY‑855 [1]. It belongs to the class of tricyclic amino‑acid‑based excitatory amino acid transporter (EAAT) inhibitors. WAY‑855 is a non‑substrate, competitive inhibitor of high‑affinity glutamate uptake with a marked preference for the CNS‑predominant EAAT2 (GLT‑1) subtype [1]. The rigid tricyclo[2.2.1.0²,⁶]heptane scaffold enforces a unique spatial orientation of the amino and carboxyl pharmacophores, which underpins its distinct pharmacological fingerprint relative to linear or monocyclic analogs [1].

Why EAAT2‑Preferring Inhibitors Cannot Be Interchanged: The Case for WAY‑855 Specification


EAAT inhibitors span a continuum from broad‑spectrum blockers (e.g., DL‑TBOA) to highly subtype‑selective agents (e.g., WAY‑213613), with profound differences in functional selectivity, neurotoxicity, and transport mechanism [1][2]. The tricyclic scaffold of WAY‑855 yields an EAAT2‑over‑EAAT3 selectivity of ≈11‑fold, whereas DL‑TBOA is essentially equipotent across EAAT1‑3 [1][2]. Critically, broad‑spectrum inhibition precipitates NMDA‑receptor‑mediated excitotoxicity in hippocampal preparations, while EAAT2‑preferring blockade with WAY‑855 produces only marginal neuronal damage—a difference that cannot be recapitulated by adjusting the concentration of a non‑selective agent [2]. Substitution with a different stereoisomer or scaffold entirely alters the selectivity–toxicity relationship, making explicit specification of the (1R,2R,3R,4S,6S)-rel‑ isomer essential for reproducible EAAT2‑focused studies [1].

WAY‑855 (Tricyclo[2.2.1.0²,⁶]heptane‑1,3‑dicarboxylic acid, 3‑amino‑) Quantitative Differentiation Data Guide


EAAT Subtype Selectivity: WAY‑855 vs. DL‑TBOA

WAY‑855 exhibits approximately 11‑fold selectivity for EAAT2 over EAAT3 (IC₅₀ 2.2 µM vs. 24.5 µM in mammalian cells), with EAAT1 inhibited only at high micromolar concentrations (~100 µM) [1]. In stark contrast, the broad‑spectrum inhibitor DL‑TBOA is essentially non‑selective, displaying an IC₅₀ of 6 µM at both EAAT2 and EAAT3, and 70 µM at EAAT1—a flat selectivity profile that precludes attribution of functional effects to a single transporter subtype [2].

EAAT2 GLT‑1 glutamate transporter subtype selectivity

Neurotoxicity Profile: WAY‑855 vs. TBOA in Hippocampal Preparations

In organotypic hippocampal slice cultures, WAY‑855 (100 µM) produced no significant neurotoxicity after 120 h of continuous exposure [1]. In the same study, the broad‑spectrum blocker TBOA at 10–30 µM caused substantial neuronal death within 24 h, and at 30 µM exacerbated simulated‑ischemia injury [1]. In vivo intrahippocampal microinjection of WAY‑855 (200–300 nmol) produced only marginal neuronal damage, whereas TBOA at 20–200 nmol killed the majority of CA1–4 pyramidal cells and dentate gyrus granule cells [1].

neurotoxicity hippocampus EAAT2 TBOA organotypic culture

Non‑Substrate Inhibitor Mechanism: WAY‑855 vs. Substrate‑Based EAAT Inhibitors

WAY‑855 is a pure non‑substrate inhibitor: it fails to induce a transporter current in EAAT‑expressing Xenopus oocytes and does not drive heteroexchange of accumulated [³H]‑D‑aspartate in cortical synaptosomes [1]. This contrasts with substrate‑based inhibitors (e.g., DL‑threo‑β‑hydroxyaspartate, trans‑PDC) that are translocated and trigger reverse transport, complicating interpretation of glutamate dynamics [1][2]. The competitive mechanism (demonstrated by Schild analysis) confirms binding at the orthosteric site without translocation [1].

non‑substrate inhibitor EAAT2 heteroexchange electrophysiology

Exquisite Selectivity Against Ionotropic and Metabotropic Glutamate Receptors

WAY‑855 at concentrations up to 100 µM neither agonises nor antagonises ionotropic glutamate receptors (AMPA, NMDA, kainate) in cultured hippocampal neurones, nor the human metabotropic glutamate receptor subtype 4 (mGluR4) expressed in a stable cell line [1]. This contrasts with kainate‑derived EAAT inhibitors (e.g., dihydrokainate) that retain residual activity at ionotropic glutamate receptors [1].

off‑target selectivity iGluR mGluR4 glutamate receptor

Cortical Synaptosome Potency Confirms Native‑Tissue Target Engagement

WAY‑855 inhibits D‑[³H]‑aspartate uptake into rat cortical synaptosomes—a preparation where EAAT2 accounts for the majority of transport activity—with potency comparable to that at cloned human EAAT2 [1]. The IC₅₀ in synaptosomes mirrors the cellular IC₅₀ for EAAT2 (~2 µM range), demonstrating target engagement in native CNS tissue without significant potency shift [1].

synaptosome D‑aspartate uptake native tissue potency translation

Distinct Pharmacophore vs. WAY‑213613: Tricyclic Core Enables Different Selectivity Space

WAY‑855 and WAY‑213613 represent two structurally distinct chemotypes targeting EAAT2 [1][2]. WAY‑213613 (N⁴‑[4‑(2‑bromo‑4,5‑difluorophenoxy)phenyl]‑L‑asparagine) achieves higher EAAT2 potency (IC₅₀ 85 nM) and ~50‑fold selectivity over EAAT1/3, but its linear diaryl‑ether scaffold differs fundamentally from the rigid tricyclic nucleus of WAY‑855 [2]. The tricyclic framework of WAY‑855 occupies a different region of chemical space, offering an alternative pharmacophore for structure–activity relationship (SAR) exploration and potentially distinct protein‑ligand interaction determinants at the EAAT2 orthosteric site [1].

WAY‑213613 pharmacophore comparison EAAT2 inhibitor structural class

Highest‑Value Application Scenarios for WAY‑855 (Tricyclo[2.2.1.0²,⁶]heptane‑1,3‑dicarboxylic acid, 3‑amino‑)


Dissecting EAAT2‑Specific Contributions to Hippocampal Glutamate Homeostasis Without Excitotoxic Confounds

In organotypic hippocampal slices or in vivo preparations, WAY‑855 at 100 µM selectively blocks EAAT2 (GLT‑1)‑mediated glutamate uptake while sparing EAAT1 (GLAST) and EAAT3 (EAAC1). Unlike TBOA, this does not trigger NMDA‑receptor‑dependent neuronal death, enabling prolonged exposure studies (≥120 h) of EAAT2 function [1]. This scenario applies to labs investigating the role of GLT‑1 in synaptic glutamate spillover, astrocyte‑neuron coupling, or chronic glutamate dysregulation models.

Orthogonal Pharmacological Validation of EAAT2 Target Engagement Using Structurally Distinct Inhibitors

Researchers can pair WAY‑855 (tricyclic scaffold, IC₅₀ 2.2 µM) with WAY‑213613 (diaryl‑ether scaffold, IC₅₀ 85 nM) as structurally unrelated EAAT2 inhibitors [1][2]. Concordant phenotypes across these chemotypes provide robust target‑validation evidence, while divergent results flag scaffold‑specific off‑target effects. This dual‑inhibitor strategy is particularly valuable in phenotypic screening and target deconvolution campaigns.

Non‑Substrate Blockade of Glutamate Uptake in Electrophysiological Studies of Tonic Glutamate Signalling

Because WAY‑855 does not induce transporter currents or drive heteroexchange of intracellular glutamate, it is uniquely suited for patch‑clamp or field‑potential recordings where reverse‑transport artefacts must be strictly avoided [1]. This makes it the EAAT2 inhibitor of choice for studying ambient glutamate tone, extrasynaptic NMDA receptor activation, and gliotransmission without confounding transporter‑mediated currents.

In Vivo Microinjection Studies Requiring Regional EAAT2 Blockade Without Overt Neurotoxicity

Intrahippocampal microinjection of WAY‑855 (200–300 nmol) produces only marginal neuronal damage while achieving effective EAAT2 blockade, in stark contrast to TBOA (20 nmol), which causes massive pyramidal and granule cell death [1]. This enables behavioural and histological endpoints that cannot be obtained with broad‑spectrum inhibitors. Researchers investigating the role of EAAT2 in learning, memory, or epileptogenesis will find WAY‑855 the only viable tool for prolonged in vivo EAAT2 inhibition.

Quote Request

Request a Quote for Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.